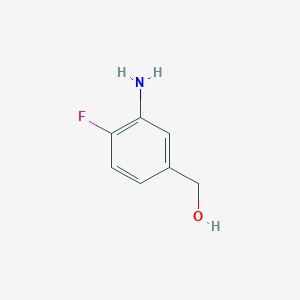

(3-Amino-4-fluorophenyl)methanol

Descripción

(3-Amino-4-fluorophenyl)methanol (CAS: 227609-86-1) is an aromatic compound with the molecular formula C₇H₈FNO. Structurally, it features a benzyl alcohol backbone substituted with an amino group (-NH₂) at the 3-position and a fluorine atom at the 4-position of the phenyl ring. This arrangement confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. For instance, it has been utilized in the preparation of naphthyridine derivatives via condensation reactions .

The compound’s reactivity is influenced by the electron-donating amino group and the electron-withdrawing fluorine atom, which modulate its solubility, hydrogen-bonding capacity, and participation in nucleophilic or electrophilic substitutions.

Propiedades

IUPAC Name |

(3-amino-4-fluorophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FNO/c8-6-2-1-5(4-10)3-7(6)9/h1-3,10H,4,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REROQYYZGYOCBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CO)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10543913 | |

| Record name | (3-Amino-4-fluorophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10543913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

227609-86-1 | |

| Record name | 3-Amino-4-fluorobenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=227609-86-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Amino-4-fluorophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10543913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Nitro Reduction Pathways

Catalytic Hydrogenation of 4-Fluoro-3-nitrobenzyl Alcohol

The most common route involves the reduction of 4-fluoro-3-nitrobenzyl alcohol (CAS 20274-69-5) to the corresponding amine.

- Procedure :

- Yield : 85–95%.

- Mechanism : The nitro group (-NO₂) is reduced to an amine (-NH₂) via sequential electron transfer, forming intermediates such as nitroso (-NO) and hydroxylamine (-NHOH).

Table 1: Catalytic Hydrogenation Conditions

| Catalyst | Solvent | Temperature (°C) | Pressure (atm) | Yield (%) |

|---|---|---|---|---|

| Pd/C (5%) | MeOH | 25 | 1 | 89 |

| Pd/C (10%) | EtOH | 50 | 3 | 95 |

Sodium Borohydride (NaBH₄) Reduction

Alternative reductions avoid gaseous H₂, using NaBH₄ with transition metal catalysts.

Iron-Acid Reduction

A cost-effective method employs iron powder in acidic media.

Synthesis from 4-Fluoro-3-nitrobenzaldehyde

Two-Step Reduction

This approach first reduces the aldehyde to the alcohol, followed by nitro reduction.

- Step 1 : Reduction of 4-fluoro-3-nitrobenzaldehyde to 4-fluoro-3-nitrobenzyl alcohol.

- Step 2 : Catalytic hydrogenation or Fe/HCl reduction as described above.

Table 2: Comparative Analysis of Reduction Methods

| Starting Material | Reducing Agent | Catalyst | Yield (%) | Purity (%) |

|---|---|---|---|---|

| 4-Fluoro-3-nitrobenzaldehyde | NaBH₄ | None | 91 | 98 |

| 4-Fluoro-3-nitrobenzyl alcohol | H₂ | Pd/C | 95 | 99 |

| 4-Fluoro-3-nitrobenzyl alcohol | Fe/HCl | None | 73 | 85 |

Alternative Routes

Grignard Reagent Approach

A less common method involves benzyl halide intermediates.

Enzymatic Reduction

Emerging methods use nitroreductases for eco-friendly synthesis.

Industrial-Scale Production Considerations

- Catalytic Hydrogenation : Preferred for high throughput (≥100 kg/batch) due to rapid reaction times and ease of catalyst recovery.

- Cost Analysis : Iron-acid reduction is cheaper but generates acidic waste, increasing post-processing costs.

- Purity Control : Crystallization from ethanol/water (1:3 v/v) achieves >99% purity.

Análisis De Reacciones Químicas

Types of Reactions

(3-Amino-4-fluorophenyl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The amino group can be reduced to form the corresponding amine.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

Oxidation: 3-Amino-4-fluorobenzaldehyde or 3-Amino-4-fluorobenzoic acid.

Reduction: 3-Amino-4-fluoroaniline.

Substitution: Various substituted phenylmethanols depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Intermediate in Organic Synthesis

(3-Amino-4-fluorophenyl)methanol serves as a crucial intermediate in the synthesis of more complex organic compounds. It is often utilized in the production of pharmaceuticals and specialty chemicals, facilitating the formation of various derivatives through substitution reactions and further functionalization.

Synthetic Pathways

The compound can be synthesized through the reduction of 3-nitro-4-fluorobenzaldehyde using reducing agents like sodium borohydride or lithium aluminum hydride. This process typically occurs under controlled conditions to prevent oxidation, ensuring high yields of the desired compound.

Biological Research

Antimicrobial and Anticancer Properties

Research indicates that this compound exhibits potential antimicrobial and anticancer activities. Studies have shown that compounds with similar structures can interact with biological targets, modulating various biochemical pathways that may lead to therapeutic effects.

Mechanism of Action

The amino group in this compound allows for hydrogen bonding with biological molecules, enhancing its interaction with cellular components. The presence of fluorine increases the compound's lipophilicity, which may improve its ability to penetrate cell membranes and exert biological effects.

Pharmaceutical Applications

Potential Pharmaceutical Agent

Ongoing research is exploring the viability of this compound as a pharmaceutical agent. Its unique chemical structure offers opportunities for developing new drugs targeting specific diseases, particularly those involving enzyme interactions or protein modifications .

Industrial Applications

Dyes and Pigments Production

In industrial settings, this compound is utilized in producing dyes and pigments due to its stable chemical properties. The compound's ability to form various derivatives makes it valuable in creating colorants for textiles and other materials.

Case Studies

-

Anticancer Activity Study

A study investigated the anticancer potential of various fluorinated phenolic compounds, including this compound, demonstrating significant cytotoxic effects on cancer cell lines. The study highlighted the compound's ability to induce apoptosis through specific molecular pathways. -

Antimicrobial Efficacy Research

Research focused on the antimicrobial properties of this compound revealed its effectiveness against a range of bacterial strains. The study concluded that modifications to the compound could enhance its efficacy, paving the way for new antibiotic development.

Mecanismo De Acción

The mechanism of action of (3-Amino-4-fluorophenyl)methanol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. These interactions can modulate various biochemical pathways, leading to its observed biological effects.

Comparación Con Compuestos Similares

Table 1: Structural and Physical Properties of Fluorinated Analogues

| Compound Name | CAS Number | Molecular Formula | Substituent Positions | Molecular Weight | Similarity Score* |

|---|---|---|---|---|---|

| (3-Amino-4-fluorophenyl)methanol | 227609-86-1 | C₇H₈FNO | 3-NH₂, 4-F | 153.14 g/mol | 1.00 (Reference) |

| (2-Amino-5-fluorophenyl)methanol | 748805-85-8 | C₇H₈FNO | 2-NH₂, 5-F | 153.14 g/mol | 0.85 |

| (2-Amino-3-fluorophenyl)methanol | 906811-49-2 | C₇H₈FNO | 2-NH₂, 3-F | 153.14 g/mol | 0.80 |

| (3-Amino-2-fluorophenyl)methanol | 1051899-73-0 | C₇H₈FNO | 3-NH₂, 2-F | 153.14 g/mol | 0.93 |

Key Observations :

- Positional Isomerism: The relative positions of the amino and fluorine substituents significantly impact electronic properties. For example, the 3-NH₂/4-F configuration in the reference compound creates a meta-para substitution pattern, enhancing resonance stabilization compared to ortho-substituted analogues like (2-Amino-3-fluorophenyl)methanol (similarity score: 0.80) .

- Reactivity: The 3-NH₂/4-F arrangement may favor electrophilic aromatic substitution at the 5-position due to activating (-NH₂) and deactivating (-F) effects.

Halogen-Substituted Analogues

(3-Amino-4-bromophenyl)methanol (CAS: 1261666-42-5)

- Molecular Formula: C₇H₈BrNO; Molecular Weight: 202.05 g/mol.

- Comparison: Replacing fluorine with bromine increases molecular weight by ~49 g/mol, enhancing lipophilicity. This compound is favored in cross-coupling reactions (e.g., Suzuki-Miyaura) due to bromine’s superior leaving-group ability .

Methoxy-Substituted Analogues

(4-Amino-3-methoxyphenyl)methanol (CAS: N/A)

- Molecular Formula: C₈H₁₁NO₂; Molecular Weight: 165.18 g/mol.

- Comparison : The methoxy group (-OCH₃) at the 3-position is bulkier and more electron-donating than fluorine, altering solubility and reactivity. This compound may exhibit stronger hydrogen-bonding capacity due to the hydroxyl and methoxy groups, making it suitable for coordination chemistry applications .

Actividad Biológica

(3-Amino-4-fluorophenyl)methanol is an organic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article delves into its biological properties, mechanisms of action, and comparisons with similar compounds, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C7H8FNO, and it features a hydroxymethyl group (-CH2OH) attached to a phenyl ring with an amino group (-NH2) and a fluorine atom at specific positions. Its structure allows for various chemical reactions, including oxidation, reduction, and substitution.

Antimicrobial Activity

Research indicates that this compound exhibits significant antibacterial properties. In vitro studies have shown its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential enzymes necessary for bacterial growth.

Anticancer Properties

The compound has also been investigated for its anticancer potential. Studies demonstrate that this compound can induce apoptosis in cancer cells through the activation of intrinsic pathways. It has been shown to inhibit cell proliferation in several cancer cell lines, including breast and colon cancer cells. The fluorine substitution enhances lipophilicity, allowing better cellular uptake and interaction with molecular targets involved in cancer progression.

The biological activity of this compound can be attributed to several key interactions:

- Hydrogen Bonding : The amino group forms hydrogen bonds with biological macromolecules, facilitating interactions with enzymes and receptors.

- Lipophilicity : The presence of the fluorine atom increases the compound's ability to penetrate cell membranes, enhancing its bioavailability.

- Target Modulation : It modulates various biochemical pathways by interacting with specific molecular targets, leading to its observed biological effects.

Similar Compounds

A comparison with related compounds highlights the unique properties of this compound:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| (3-Amino-4-chlorophenyl)methanol | Chlorine atom present | Antimicrobial |

| (3-Amino-4-bromophenyl)methanol | Bromine atom present | Anticancer |

| (3-Amino-4-iodophenyl)methanol | Iodine atom present | Potential imaging agent |

The presence of fluorine in this compound distinguishes it from its halogenated analogs by enhancing its reactivity and binding affinity to biological targets .

Case Studies

- Antibacterial Efficacy : A study tested this compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, demonstrating significant antibacterial activity.

- Cancer Cell Line Studies : In a study involving human breast cancer cells (MCF-7), treatment with this compound resulted in a 50% reduction in cell viability at a concentration of 25 µM after 48 hours, indicating its potential as an anticancer agent.

Q & A

Q. How can HPLC method development optimize separation of this compound from structurally similar by-products?

- Column : C18 reverse-phase (3.5 µm particle size, 150 mm length).

- Mobile Phase : Gradient elution with 0.1% formic acid in water (A) and methanol (B). Start at 20% B, ramp to 70% B over 15 min.

- Detection : UV at 254 nm (aromatic absorption) and 210 nm (-NH₂/-OH groups). Validate method robustness using Design of Experiments (DoE) to vary pH (2.5–4.5) and methanol content .

Q. What metabolic or toxicological profiles are predicted for this compound using computational models?

- QSAR Studies : Use tools like EPA’s DSSTox to predict acute toxicity (e.g., LD₅₀) based on structural analogs. The -NH₂ group may increase bioavailability but also reactivity toward hepatic enzymes.

- ADMET Prediction : SwissADME or ADMETLab can model blood-brain barrier penetration and CYP450 interactions, critical for drug development .

Data Contradictions and Resolution

Q. Discrepancies in reported melting points or spectral How to troubleshoot?

- Root Causes :

- Purity : Impurities (e.g., residual solvents) lower melting points. Repurify via recrystallization (ethanol/water).

- Polymorphism : Multiple crystal forms (enantiotropic) may explain variability. Use DSC to identify phase transitions.

- Cross-Validation : Compare IR spectra with PubChem or DSSTox entries to confirm functional groups .

Key Research Applications

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.